molecular formula C12H10BrNO2 B13672115 Ethyl 2-bromoquinoline-7-carboxylate

Ethyl 2-bromoquinoline-7-carboxylate

Cat. No.: B13672115
M. Wt: 280.12 g/mol
InChI Key: YLMDHWSALRJBAX-UHFFFAOYSA-N
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Description

Ethyl 2-bromoquinoline-7-carboxylate is a halogenated quinoline derivative featuring a bromine atom at the 2-position and an ethyl ester group at the 7-position. Quinoline scaffolds are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 2-bromoquinoline-7-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3

InChI Key

YLMDHWSALRJBAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS) . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the bromination and esterification reactions. The use of microwave irradiation and ultrasonic waves has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of 2-aminquinoline-7-carboxylate or 2-thioquinoline-7-carboxylate.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of ethyl 2-bromoquinoline-7-methanol.

Scientific Research Applications

Ethyl 2-bromoquinoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-bromoquinoline-7-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate

This compound replaces the quinoline core with a benzo[b]thiophene heterocycle. The bromine at position 7 and the ethyl ester at position 2 mirror the substitution pattern of the target compound. Synthesis involves condensation of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile, highlighting its divergent synthetic pathway compared to quinoline derivatives .

Ethyl 3-Amino-7-bromoquinoline-2-carboxylate

A closely related quinoline derivative, this compound adds an amino group at position 3. The amino substituent enhances solubility and provides a site for further functionalization (e.g., amidation or acylation). With a molecular weight of 295.13 g/mol (C₁₂H₁₁BrN₂O₂), it serves as a pharmaceutical intermediate, as noted in supplier databases . The bromine at position 7 and ester at position 2 align with the target compound’s structure, but the amino group introduces distinct reactivity.

Ethyl 2-Benzoyl-6-methylindolizine-7-carboxylate

This indolizine derivative features a fused bicyclic system instead of quinoline. Single-crystal X-ray data (R factor = 0.056) confirm its planar structure, which contrasts with quinoline’s angular geometry .

Comparative Data Analysis

Compound Heterocycle Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications
Ethyl 2-bromoquinoline-7-carboxylate* Quinoline C₁₂H₁₀BrNO₂ Br (2), COOEt (7) ~280.12 (estimated) Pharmaceutical intermediate (inferred)
Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene C₁₁H₉BrO₂S Br (7), COOEt (2) 301.16 Synthetic intermediate
Ethyl 3-amino-7-bromoquinoline-2-carboxylate Quinoline C₁₂H₁₁BrN₂O₂ Br (7), COOEt (2), NH₂ (3) 295.13 Pharmaceutical intermediate
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate Indolizine C₁₉H₁₇NO₃ COOEt (7), COPh (2), CH₃ (6) 307.34 Crystallography studies

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